Alverine citrate
Overview
Description
Alverine citrate is a smooth muscle relaxant primarily used to alleviate symptoms associated with gastrointestinal disorders such as irritable bowel syndrome and diverticular disease. It is also effective in treating painful menstruation caused by muscle spasms in the uterus. This compound works by directly acting on the smooth muscles, causing them to relax and thereby reducing spasms and associated pain .
Mechanism of Action
Target of Action
Alverine citrate primarily targets the smooth muscles of the gastrointestinal tract and uterus .
Mode of Action
This compound acts directly on the smooth muscle in the gut, causing it to relax . This relaxation prevents the muscle spasms which occur in the gut in conditions such as irritable bowel syndrome and diverticular disease . Diverticular disease is a condition in which small pouches form in the gut lining . This compound is also a 5HT1A antagonist, which reduces rectal hypersensitivity .
Biochemical Pathways
This compound reduces the sensitivity of smooth muscle contractile proteins to calcium . By selectively binding with 5-HT1A receptors, it acts as an antagonist that reduces the visceral pronociceptive effect of serotonin (5-HT) . This action helps to prevent muscle spasms in the gut .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract . The study conducted on healthy volunteers revealed that alverine parent accounts for only 3%, whereas total 4-hydroxy alverine (free and conjugated) accounts for 94% of alverine-related moieties in circulation . This suggests that alverine is subject to high pharmacokinetic variability and the metabolic process most susceptible to outlying performance in Caucasians is hydroxylation to the active metabolite 4-hydroxy alverine .
Result of Action
The relaxation of the gut muscle by this compound relieves the symptoms of conditions such as irritable bowel syndrome and diverticular disease . It also relaxes the smooth muscle in the womb (uterus), and is therefore used to treat painful menstruation, which is caused by muscle spasms in the uterus . In terms of molecular effects, this compound has been found to reduce the production of nitric oxide (NO) in RAW264.7 cells activated by lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly (I:C)) .
Biochemical Analysis
Biochemical Properties
Alverine citrate acts directly on the muscle in the gut, causing it to relax . It is a 5HT1A antagonist, which reduces rectal hypersensitivity . This prevents the muscle spasms which occur in the gut in conditions such as irritable bowel syndrome and diverticular disease .
Cellular Effects
This compound has a specific action on the smooth muscle of the alimentary tract and uterus . By relaxing the gut muscle, this compound relieves the symptoms of conditions like irritable bowel syndrome . This compound also relaxes the smooth muscle in the womb (uterus), and is therefore used to treat painful menstruation, which is caused by muscle spasms in the uterus .
Temporal Effects in Laboratory Settings
This compound is subject to high pharmacokinetic variability . The metabolic process most susceptible to outlying performance in Caucasians is hydroxylation to the active metabolite 4-hydroxy alverine .
Dosage Effects in Animal Models
In animal models, this compound has shown anxiolytic-like effects
Metabolic Pathways
This compound is rapidly converted to its primary active metabolite, which is then further converted to two secondary metabolites . The metabolic process most susceptible to outlying performance in Caucasians is hydroxylation to the active metabolite 4-hydroxy alverine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alverine citrate involves several steps:
Bromination of Phenylpropanol: Phenylpropanol is brominated to produce 3-phenyl bromopropane.
Reaction with Ethylamine: The 3-phenyl bromopropane is then reacted with ethylamine solution to form ethylamphetamine.
Formation of Diphenyl Propyl Ethylamine: Ethylamphetamine is further reacted with 3-phenyl bromopropane under alkaline conditions to produce diphenyl propyl ethylamine.
Final Reaction with Citric Acid: Diphenyl propyl ethylamine is reacted with citric acid to yield this compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves readily available raw materials, simple operations, and safe reaction conditions, making it economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Alverine citrate undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: Though less common, these reactions can occur under specific conditions.
Common Reagents and Conditions:
Bromination: Uses bromine or bromine-containing compounds.
Alkylation: Utilizes ethylamine in an alkaline medium.
Salification: Involves citric acid to form the citrate salt
Major Products: The primary product of these reactions is this compound, which is used in its final form for medicinal purposes .
Scientific Research Applications
Alverine citrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying smooth muscle relaxants.
Biology: Investigated for its effects on smooth muscle tissues and its potential anti-inflammatory properties.
Medicine: Primarily used to treat gastrointestinal disorders and painful menstruation. .
Industry: Utilized in the formulation of pharmaceuticals targeting smooth muscle-related conditions.
Comparison with Similar Compounds
Papaverine: Another smooth muscle relaxant used to treat similar conditions.
Dicyclomine: Used to relieve muscle spasms in the gastrointestinal tract.
Hyoscine Butylbromide: Commonly used for abdominal pain and cramps.
Uniqueness of Alverine Citrate: this compound is unique in its dual action of enhancing spontaneous muscle activity while suppressing evoked activity. This paradoxical effect makes it particularly effective in treating conditions like irritable bowel syndrome and painful menstruation .
Properties
IUPAC Name |
N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHCACJBKCOBTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
150-59-4 (Parent) | |
Record name | Alverine citrate [USAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045562 | |
Record name | Alverine citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5560-59-8 | |
Record name | Alverine citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5560-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alverine citrate [USAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALVERINE CITRATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ALVERINE CITRATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alverine citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alverine dihydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALVERINE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JFB58YK1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of alverine citrate?
A1: this compound is a spasmolytic drug that primarily acts on the smooth muscles of the gastrointestinal tract. While its exact mechanism is not fully elucidated, research suggests it functions as a functional antagonist of calcium channels, reducing calcium influx into smooth muscle cells and thereby inhibiting contraction []. Additionally, this compound exhibits selective antagonism at the 5-HT1A receptor subtype [].
Q2: How does this compound's antagonism of the 5-HT1A receptor contribute to its therapeutic effect?
A2: Studies in rat models of rectal hypersensitivity have shown that this compound blocks both 5-HTP and 8-OH-DPAT (a selective 5-HT1A agonist) induced rectal hypersensitivity, suggesting its 5-HT1A receptor antagonism plays a role in its visceral antinociceptive properties [].
Q3: Does this compound affect the secretion of inflammatory cytokines from NG2 glial cells?
A3: Yes, in vitro studies have shown that this compound, acting as a 5-HT1A receptor antagonist, can block the 5-HT-induced downregulation of interleukin-1β (IL-1β) and brain-derived neurotrophic factor (BDNF) and upregulation of tumor necrosis factor-α (TNF-α) in NG2 cells. This suggests a potential role for this compound in modulating neuroinflammation through its interaction with the serotonergic system [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C26H35NO7 and its molecular weight is 473.56 g/mol [].
Q5: What spectroscopic techniques have been used to characterize this compound?
A5: Several spectroscopic techniques have been employed to characterize this compound, including infrared (IR) spectroscopy [, ], ultraviolet-visible (UV-Vis) spectroscopy [, , , , ], and mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC) [, ]. These techniques provide information about the functional groups, electronic transitions, and molecular weight of the compound.
Q6: How stable is this compound under different storage conditions?
A6: Accelerated stability studies have confirmed the stability of this compound from selected manufacturers. The specific conditions and duration of these stability tests are not detailed in the provided abstracts [].
Q7: Has this compound shown compatibility issues with any excipients in pharmaceutical formulations?
A7: While the provided abstracts do not mention specific incompatibility issues with excipients, it is noted that this compound, when combined with simethicone, has demonstrated efficacy in relieving global IBS symptoms with a good safety profile [, , ]. Further research into potential interactions with other excipients may be necessary.
Q8: Does this compound possess any known catalytic properties?
A8: The provided research papers do not indicate any intrinsic catalytic properties associated with this compound. Its primary function revolves around its spasmolytic and 5-HT1A receptor antagonist activity.
Q9: Have any computational chemistry studies been conducted on this compound?
A9: Yes, computational studies using the COSMO-RS tool have been employed to design alverine-based ionic liquids with enhanced water solubility []. These studies involved calculating theoretical solubility based on molecular structure and interactions with water.
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